molecular formula C10H9N3O B12834713 N-(1H-Benzo[d]imidazol-6-yl)acrylamide CAS No. 34443-03-3

N-(1H-Benzo[d]imidazol-6-yl)acrylamide

Cat. No.: B12834713
CAS No.: 34443-03-3
M. Wt: 187.20 g/mol
InChI Key: LBPLJQZONVVTJQ-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-6-yl)acrylamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is composed of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzo[d]imidazol-6-yl)acrylamide typically involves the reaction of benzimidazole derivatives with acryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-6-yl)acrylamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-Benzo[d]imidazol-6-yl)acrylamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-6-yl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzo[d]imidazol-2-yl)acrylamide
  • N-(1H-Benzo[d]imidazol-4-yl)acrylamide
  • N-(1H-Benzo[d]imidazol-5-yl)acrylamide

Uniqueness

N-(1H-Benzo[d]imidazol-6-yl)acrylamide is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(1H-Benzo[d]imidazol-6-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antiviral, and neuroprotective effects, supported by research findings and case studies.

The compound this compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The acrylamide group enhances its reactivity and potential for forming covalent bonds with target proteins, a mechanism that is often exploited in drug design.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Study: FLT3 Inhibition
A study focused on the structure-activity relationship (SAR) of benzimidazole derivatives revealed that compounds similar to this compound exhibit potent inhibitory effects against FLT3 kinase, a critical target in acute myeloid leukemia (AML). For instance, derivatives showed IC50 values ranging from 41.5 nM to 5.64 nM against various FLT3 mutations, indicating strong selectivity and efficacy in inhibiting cancer cell proliferation .

Table 1: Inhibition Potency Against FLT3 Kinase

CompoundIC50 (nM)Target Mutation
This compoundTBDFLT3-D835Y
Compound 8r41.6Wild-type FLT3
Compound 8m0.181FLT3-D835Y

Antiviral Properties

This compound has also been investigated for its antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication, although the specific mechanisms remain to be fully elucidated. The compound's ability to interfere with viral proteins or pathways could be a promising area for further research .

Neuroprotective Effects

In addition to its anticancer and antiviral properties, this compound has shown potential as a neuroprotective agent.

Case Study: mGluR5 Modulation
A study evaluated the effects of various benzimidazole derivatives on microglial activation mediated by lipopolysaccharides (LPS). The results indicated that some compounds exhibited significant inhibition of nitric oxide production, suggesting neuroprotective properties through modulation of the mGluR5 receptor .

Table 2: Neuroprotective Activity Against LPS-Induced Activation

CompoundNO Production Inhibition (%)Cell Viability (%)
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide47%85%
This compoundTBDTBD

Properties

CAS No.

34443-03-3

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)prop-2-enamide

InChI

InChI=1S/C10H9N3O/c1-2-10(14)13-7-3-4-8-9(5-7)12-6-11-8/h2-6H,1H2,(H,11,12)(H,13,14)

InChI Key

LBPLJQZONVVTJQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

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